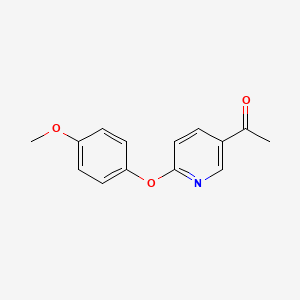

5-Acetyl-(4-methoxy phenoxy)pyridine

Description

Overview of Pyridine (B92270) Heterocycles in Contemporary Chemical Research

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in modern chemistry. thegoodscentscompany.com Its unique electronic properties, arising from the electronegative nitrogen atom, result in a charge distribution that influences its reactivity and interactions with other molecules. wikipedia.org This inherent reactivity makes the pyridine ring a versatile building block in the synthesis of complex molecules.

In contemporary chemical research, pyridine and its derivatives are indispensable. They are integral to the development of pharmaceuticals, agrochemicals, and functional materials. guidechem.com The pyridine nucleus is a common feature in a wide array of bioactive molecules and approved drugs, highlighting its significance in medicinal chemistry. chemicalbook.com Researchers are continually exploring novel methods for the functionalization of the pyridine ring to access new chemical space and develop compounds with enhanced properties and novel applications. chemicalbook.com

The Significance of Substituted Pyridine Scaffolds in Organic Synthesis

Substituted pyridine scaffolds are of paramount importance in organic synthesis, offering a platform for the construction of diverse and complex molecular architectures. The ability to introduce a wide variety of functional groups at different positions on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties. This tailored approach is crucial in the design of compounds with specific biological activities or material properties.

The synthesis of substituted pyridines can be achieved through various methods, including the Hantzsch pyridine synthesis, Guareschi-Thorpe condensation, and Kröhnke pyridine synthesis. wikipedia.org More modern approaches often involve transition-metal-catalyzed cross-coupling reactions, which provide efficient and selective routes to functionalized pyridines. These synthetic strategies enable the incorporation of diverse substituents, such as alkyl, aryl, acetyl, and phenoxy groups, each imparting unique characteristics to the final molecule. The strategic placement of these substituents can influence factors such as solubility, lipophilicity, and the ability to engage in specific intermolecular interactions, which are critical for applications in drug discovery and materials science.

Contextualizing 5-Acetyl-(4-methoxy phenoxy)pyridine within Advanced Chemical Compound Research

The compound this compound (CAS No. 915203-84-8) is a prime example of a functionalized pyridine scaffold that embodies the principles of modern chemical design. Its structure incorporates several key functional groups that are of significant interest in advanced chemical research: the pyridine core, an acetyl group, a phenoxy linker, and a methoxy (B1213986) substituent.

The Pyridine Core: As previously discussed, the pyridine ring serves as a versatile and biologically relevant scaffold.

The Acetyl Group: The acetyl moiety is a common functional group in organic chemistry. In the context of pyridine, an acetyl group can act as a precursor for a variety of chemical transformations, allowing for further functionalization of the molecule. scielo.brchemicalbook.com For instance, the ketone functionality can undergo condensation reactions to form more complex structures.

The Phenoxy Linker: The phenoxy group provides a flexible linkage and can influence the conformational properties of the molecule. Ether linkages are common in many biologically active compounds and can contribute to improved metabolic stability.

The Methoxy Group: The methoxy substituent on the phenoxy ring is an electron-donating group that can modulate the electronic properties of the aromatic system. This can have a significant impact on the molecule's reactivity and its potential interactions with biological targets. nih.gov

The combination of these structural features in this compound suggests its potential as a valuable building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. While specific research on this particular compound is not extensively documented in publicly available literature, its constituent parts are well-studied, allowing for an informed perspective on its potential utility and properties.

Physicochemical and Spectroscopic Data of Related Compounds

Due to the limited availability of specific experimental data for this compound, the following tables present data for structurally related compounds to provide context and an estimation of its properties.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

|---|---|---|---|---|---|---|

| 2-Acetylpyridine | 1122-62-9 | C7H7NO | 121.14 | 188-189 | 8-10 | 1.08 |

| 4-Methoxyphenol (B1676288) | 150-76-5 | C7H8O2 | 124.14 | 243 | 55-57 | 1.55 |

| Phenazopyridine | 94-78-0 | C11H11N5 | 213.24 | 442.3 | 139 | - |

| Spectroscopic Technique | Functional Group/Compound | Key Signals/Features |

|---|---|---|

| 1H NMR | 2-Acetylpyridine | Aromatic protons (pyridyl): ~7.4-8.7 ppm; Methyl protons (acetyl): ~2.7 ppm |

| 13C NMR | 2-Acetylpyridine | Carbonyl carbon: ~199 ppm; Aromatic carbons: ~121-153 ppm; Methyl carbon: ~26 ppm |

| IR Spectroscopy | Phenoxypyridine derivatives | C-O-C stretch (ether): ~1240 cm-1; C=N stretch (pyridine): ~1580 cm-1 |

| Mass Spectrometry (EI) | Methoxyphenyl ethers | Molecular ion peak (M+); Fragmentation patterns showing loss of CH3 or OCH3 groups. |

Structure

3D Structure

Properties

IUPAC Name |

1-[6-(4-methoxyphenoxy)pyridin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-10(16)11-3-8-14(15-9-11)18-13-6-4-12(17-2)5-7-13/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQJFDSGYVOTBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Acetyl 4 Methoxy Phenoxy Pyridine and Analogous Structures

Strategies for Pyridine (B92270) Ring Construction

The de novo synthesis of the pyridine ring offers a versatile approach to 5-Acetyl-(4-methoxyphenoxy)pyridine and its analogs. Two key strategies in this regard are condensation-based annulation techniques and transition metal-catalyzed cyclizations.

Condensation-Based Pyridine Annulation Techniques

Condensation reactions are foundational in the synthesis of pyridines, offering a range of methods to construct the heterocyclic core from acyclic precursors. Notable examples include the Hantzsch, Bohlmann-Rahtz, and Kröhnke pyridine syntheses. These methods typically involve the reaction of carbonyl compounds with a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), to form a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the aromatic pyridine.

The Bohlmann-Rahtz pyridine synthesis , for instance, involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. This intermediate then undergoes a heat-induced cyclodehydration to yield a substituted pyridine. This method is particularly versatile for producing polysubstituted pyridines. Modifications to the classical Bohlmann-Rahtz procedure have been developed to improve yields and broaden the substrate scope, for example, by using acid catalysis to lower the reaction temperature for the final cyclization step.

The Kröhnke pyridine synthesis provides another powerful route, utilizing the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. This method is known for its mild reaction conditions and high yields in producing 2,4,6-trisubstituted pyridines.

| Condensation Reaction | Key Reactants | General Product |

| Hantzsch Synthesis | Aldehyde, 2 eq. β-keto ester, Ammonia/Ammonium acetate | 1,4-Dihydropyridine |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | 2,3,6-Trisubstituted pyridine |

| Kröhnke Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl | 2,4,6-Trisubstituted pyridine |

Transition Metal-Catalyzed Approaches (e.g., Copper and secondary amine-catalyzed pyridine synthesis from O-acetyl oximes)

Transition metal catalysis offers an efficient and modular approach to pyridine synthesis. One notable example is the copper and secondary amine-catalyzed synthesis of pyridines from O-acetyl oximes and α,β-unsaturated aldehydes. This redox-neutral reaction allows for the formation of a variety of substituted pyridines under mild conditions with a broad tolerance of functional groups. The reaction is believed to proceed through the formation of a nucleophilic copper(II) enamide, which then reacts with the α,β-unsaturated aldehyde, followed by cyclization and aromatization. This method provides a powerful tool for constructing complex pyridine structures that might be challenging to access through traditional condensation methods.

Functionalization of the Pyridine Core

An alternative and often more direct strategy for the synthesis of 5-Acetyl-(4-methoxyphenoxy)pyridine involves the functionalization of a pre-existing, appropriately substituted pyridine ring. This approach is divided into two key steps: the introduction of the acetyl group and the formation of the phenoxy ether linkage.

Introduction of the Acetyl Moiety

The acetyl group can be introduced onto a pyridine ring through several methods, with the Friedel-Crafts acylation being a classic example of electrophilic aromatic substitution. In this reaction, an acyl chloride or anhydride (B1165640) reacts with the aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride. For pyridine, which is deactivated towards electrophilic attack, this reaction can be challenging. However, by using appropriately activated pyridine derivatives or modified reaction conditions, acylation can be achieved. For instance, the reaction of a pyridine N-oxide with an acylating agent can lead to substitution at the 2- or 4-positions. Subsequent deoxygenation would yield the desired acetylpyridine.

Alternatively, the acetyl group can be introduced via coupling reactions. For example, a halogenated pyridine can be converted to an organometallic reagent (e.g., a Grignard or organolithium reagent) and then reacted with an acetylating agent like acetyl chloride.

| Acylation Method | Reagents | Key Features |

| Friedel-Crafts Acylation | Acyl chloride/anhydride, Lewis acid (e.g., AlCl₃) | Classic electrophilic substitution; can be challenging for deactivated pyridines. |

| From Pyridine N-oxide | Acylating agent, followed by deoxygenation | Directs acylation to the 2- or 4-position. |

| Organometallic Coupling | Halopyridine -> Organometallic reagent, Acetyl chloride | Versatile method for introducing the acetyl group. |

Formation of the Phenoxy Ether Linkage (e.g., Nucleophilic aromatic substitution for aryloxy phenol (B47542) synthesis)

The formation of the phenoxy ether linkage is a crucial step and is commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction, often referred to as the Ullmann condensation. This reaction involves the coupling of a halopyridine with a phenol in the presence of a copper catalyst and a base. For the synthesis of 5-Acetyl-(4-methoxyphenoxy)pyridine, this would typically involve the reaction of a 2-halopyridine bearing an acetyl group at the 5-position (e.g., 2-chloro-5-acetylpyridine) with 4-methoxyphenol (B1676288).

Modern variations of the Ullmann reaction often employ copper(I) salts, such as CuI, along with a ligand (e.g., a diamine or an amino acid) to facilitate the reaction at lower temperatures and with better yields. The choice of base, solvent, and reaction temperature are critical parameters for a successful Ullmann condensation.

| Reaction | Reactants | Catalyst/Reagents |

| Ullmann Condensation | 2-Halo-5-acetylpyridine, 4-Methoxyphenol | Copper catalyst (e.g., CuI), Base (e.g., K₂CO₃, Cs₂CO₃), Ligand (optional) |

Exploration of Multi-Component Reaction Pathways

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of substituted pyridines. mdpi.com For the synthesis of 5-Acetyl-(4-methoxyphenoxy)pyridine, a hypothetical MCR could be designed to bring together the necessary fragments to form the pyridine ring and incorporate the required substituents in a convergent manner.

For example, a one-pot reaction could potentially involve a β-keto ester (to provide the acetyl group and adjacent carbons), an enol ether derived from 4-methoxyphenol, an ammonia source, and a C2 synthon to complete the pyridine ring. While a specific MCR for this exact target molecule may not be established, the principles of MCRs provide a fertile ground for the development of novel and efficient synthetic routes. The Hantzsch dihydropyridine synthesis itself is a classic example of a pseudo-four-component reaction. mdpi.com

Stereoselective Synthetic Routes for Related Pyridine Systems

Direct stereoselective synthesis of 5-acetyl-(4-methoxyphenoxy)pyridine itself is not widely reported, as the molecule lacks a chiral center. However, stereoselectivity becomes crucial when considering the synthesis of its analogs or derivatives where chirality is a key feature. This can be achieved by introducing chiral centers on the pyridine ring, on its substituents, or by creating axial chirality. The following sections explore various catalytic and non-catalytic methods that have been successfully employed for the asymmetric synthesis of chiral pyridine derivatives.

One of the most powerful methods for the de novo construction of chiral pyridine rings is the transition-metal-catalyzed [2+2+2] cycloaddition of nitriles with two alkyne molecules. researchgate.net This approach allows for the creation of highly substituted and enantioenriched pyridine derivatives in a single step.

Recent advancements have seen the development of cobalt-catalyzed asymmetric desymmetric [2+2+2] cycloadditions. For instance, the reaction of alkyne-bearing malononitriles with terminal alkynes, catalyzed by a cobalt complex with a chiral bisoxazolinephosphine ligand, affords pyridines with a chiral quaternary carbon stereocenter in good yields and with excellent enantioselectivities. researchgate.net

Table 1: Cobalt-Catalyzed Asymmetric [2+2+2] Cycloaddition for the Synthesis of Chiral Pyridines researchgate.net

| Catalyst/Ligand | Substrates | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Co(BF4)2·6H2O / NPN-L8 | Alkyne-bearing malononitrile, Terminal alkyne | Pyridine with quaternary stereocenter | Good | Good to Excellent |

| Co(BF4)2·6H2O / NPN-L9 | Alkyne-bearing malononitrile, Terminal alkyne | Pyridine with quaternary stereocenter | Good | Good to Excellent |

This methodology provides a direct entry to complex chiral pyridines, where the regio- and enantioselectivities are controlled by the nature of the terminal alkyne and the substituents on the chiral ligand. researchgate.net

The dearomatization of pyridine derivatives offers a versatile strategy for the synthesis of chiral, partially hydrogenated pyridines such as dihydropyridines and piperidines, which are prevalent motifs in bioactive molecules. researchgate.netnih.gov This transformation typically involves the activation of the pyridine ring by N-acylation or N-alkylation to form a pyridinium (B92312) salt, which is then susceptible to nucleophilic attack.

Chiral N-heterocyclic carbenes (NHCs) have been successfully employed as catalysts for the asymmetric dearomatization of pyridinium salts. For example, the addition of an NHC-linked homoenolate to a prochiral alkyl pyridinium salt can yield 1,4-dihydropyridines with high enantiomeric excess. researchgate.net

Another powerful approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate. This method provides access to 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity. nih.govacs.org

Table 2: Rhodium-Catalyzed Asymmetric Carbometalation for the Synthesis of Chiral Tetrahydropyridines acs.org

| Catalyst System | Substrates | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Rh-catalyst | Phenyl pyridine-1(2H)-carboxylate, Arylboronic acid | 3-Aryl-tetrahydropyridine | High | Excellent |

| Rh-catalyst | Phenyl pyridine-1(2H)-carboxylate, Heteroarylboronic acid | 3-Heteroaryl-tetrahydropyridine | High | Excellent |

| Rh-catalyst | Phenyl pyridine-1(2H)-carboxylate, Vinylboronic acid | 3-Vinyl-tetrahydropyridine | High | Excellent |

Chiral auxiliaries are a classical yet effective strategy to induce asymmetry in the synthesis of pyridine derivatives. numberanalytics.com A chiral molecule is temporarily attached to the substrate, directing the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For instance, the nucleophilic addition of Grignard reagents to a chiral pyridinium salt derived from 4-methoxypyridine (B45360) has been utilized for the stereoselective synthesis of pyridinones. nih.gov This methodology was successfully applied to the synthesis of the barrenazine alkaloids. nih.gov

Existing pyridine derivatives can be enantioselectively modified through various catalytic reactions. Asymmetric hydrogenation of pyridinium salts or suitably substituted pyridines is a common approach to generate chiral piperidines. Ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines, for example, yields chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds with excellent enantioselectivities. rsc.org These products can serve as chiral pyridine-aminophosphine ligands for other asymmetric transformations. rsc.org

Furthermore, iridium-catalyzed enantioselective C-H borylation has been developed for the desymmetrization of diaryl(2-pyridyl)methane compounds, providing access to chiral tri(hetero)arylmethane compounds with high enantiomeric excess. acs.org This highlights the potential of late-stage functionalization to introduce chirality into pre-formed pyridine systems.

Table 3: Enantioselective Iridium-Catalyzed C–H Borylation of Diaryl(2-pyridyl)methanes acs.org

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Iridium catalyst with chiral N,B-bidentate ligand | Diaryl(2-pyridyl)methane | Chiral borylated tri(hetero)arylmethane | Up to 93 | Up to 96 |

Advanced Spectroscopic Characterization of 5 Acetyl 4 Methoxy Phenoxy Pyridine

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Analysis

A comprehensive search of scientific literature and chemical databases did not yield specific Fourier Transform Infrared (FT-IR) spectroscopic data for the compound 5-Acetyl-(4-methoxy phenoxy)pyridine. While FT-IR is a crucial technique for identifying functional groups and providing a "molecular fingerprint," experimentally determined vibrational frequencies for this particular molecule are not publicly available in the reviewed sources.

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Investigations

Detailed experimental data from Raman spectroscopy and Surface-Enhanced Raman Scattering (SERS) for this compound could not be located in the surveyed scientific literature. These techniques, which provide information on molecular vibrations and are complementary to FT-IR, have not been reported for this specific compound in the available resources.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

A thorough review of scientific databases and literature did not uncover any published ¹H NMR spectra or data specifically for this compound. This fundamental NMR technique, used to determine the number and environment of hydrogen atoms in a molecule, has not been documented for this compound in the accessible literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

Specific ¹³C NMR spectral data for this compound are not available in the public domain, based on an extensive search of scientific literature and chemical databases. This technique, which provides information about the carbon skeleton of a molecule, has not been reported for this particular compound.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)

There is no information available in the scientific literature regarding the application of advanced two-dimensional NMR techniques, such as COSY, HMQC, or HSQC, to this compound. These powerful methods for elucidating detailed molecular structure and connectivity have not been reported for this compound.

Theoretical NMR Chemical Shift Prediction using GIAO Method

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts with a high degree of accuracy. researchgate.net This method, often employed with Density Functional Theory (DFT), calculates the magnetic shielding tensors for each nucleus in a molecule. mdpi.com The chemical shifts are then determined by referencing these calculated shielding values to a standard, typically Tetramethylsilane (TMS). mdpi.com

For 5-Acetyl-2-(4-methoxyphenoxy)pyridine, the ¹H and ¹³C NMR spectra would be predicted by first optimizing the molecule's geometry and then performing GIAO calculations. The predicted chemical shifts are based on the distinct electronic environments of each nucleus, influenced by factors such as electronegativity of adjacent atoms, aromatic ring currents, and resonance effects.

Expected ¹H NMR Chemical Shifts: The proton environments can be categorized as follows:

Pyridine (B92270) Ring Protons: Three protons on the pyridine ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific shifts influenced by the electron-withdrawing acetyl group and the electron-donating phenoxy group.

Phenoxy Ring Protons: The four protons on the 4-methoxyphenoxy ring would appear as two distinct doublets (an AA'BB' system) in the aromatic region (typically δ 6.8-7.5 ppm).

Acetyl Protons: The methyl protons of the acetyl group are expected to appear as a sharp singlet in the upfield region (typically δ 2.5-2.7 ppm).

Methoxy (B1213986) Protons: The methyl protons of the methoxy group are also expected to be a singlet, typically found around δ 3.8-4.0 ppm.

Expected ¹³C NMR Chemical Shifts: The carbon environments include:

Pyridine Ring Carbons: Five distinct signals are expected, with carbons attached to nitrogen or substituted groups showing significant shifts.

Phenoxy Ring Carbons: Four signals are anticipated for the benzene (B151609) ring carbons.

Carbonyl Carbon: The ketone's carbonyl carbon is expected to be the most downfield signal (typically δ 195-200 ppm).

Acetyl Methyl Carbon: This carbon would appear at the most upfield region (typically δ 25-30 ppm).

Methoxy Carbon: The methoxy carbon signal is expected around δ 55-60 ppm.

| Atom Type | Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Acetyl (CH₃) | 2.5 - 2.7 |

| ¹H | Methoxy (OCH₃) | 3.8 - 4.0 |

| ¹H | Phenoxy Ring (Ar-H) | 6.8 - 7.5 |

| ¹H | Pyridine Ring (Ar-H) | 7.0 - 9.0 |

| ¹³C | Acetyl (CH₃) | 25 - 30 |

| ¹³C | Methoxy (OCH₃) | 55 - 60 |

| ¹³C | Aromatic Rings (Ar-C) | 110 - 165 |

| ¹³C | Carbonyl (C=O) | 195 - 200 |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides precise information about the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns.

The molecular formula of 5-Acetyl-2-(4-methoxyphenoxy)pyridine is C₁₄H₁₃NO₃, which corresponds to a monoisotopic mass of approximately 243.0895 Da. In a typical mass spectrum, this would be observed as the molecular ion (M⁺•). Depending on the ionization technique used (e.g., Electrospray Ionization), the protonated molecule ([M+H]⁺) at m/z 244.0973 would likely be the most prominent peak.

Predicted Fragmentation Pathway: The fragmentation of the molecular ion would be dictated by the weakest bonds and the stability of the resulting fragments. For 5-Acetyl-2-(4-methoxyphenoxy)pyridine, key fragmentation pathways would likely involve:

Cleavage of the ether bond: Loss of the 4-methoxyphenoxy radical (•OC₆H₄OCH₃) or a neutral 4-methoxyphenol (B1676288) molecule is a common pathway for phenoxy ethers.

Loss of the acetyl group: Cleavage of the bond between the acetyl group and the pyridine ring can lead to the loss of a •CH₃CO radical (43 Da), resulting in a stable pyridyl cation.

Alpha-cleavage: Loss of a methyl radical (•CH₃, 15 Da) from the acetyl group to form a pyridyl oxonium ion.

Cleavage within the phenoxy group: Loss of a methyl radical (•CH₃, 15 Da) or a formaldehyde (B43269) molecule (CH₂O, 30 Da) from the methoxy substituent is also possible.

| m/z (Da) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 243.09 | [C₁₄H₁₃NO₃]⁺• | Molecular Ion (M⁺•) |

| 228.07 | [C₁₃H₁₀NO₃]⁺ | •CH₃ |

| 200.08 | [C₁₃H₁₂NO₂]⁺ | •CH₃CO |

| 121.05 | [C₇H₇NO]⁺• | •C₇H₆O₂ (4-methoxyphenoxy radical) |

| 108.06 | [C₇H₈O]⁺• | C₇H₅NO₂ (acetyl-pyridyl fragment) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The structure of 5-Acetyl-2-(4-methoxyphenoxy)pyridine contains multiple chromophores (light-absorbing groups), including the pyridine ring, the phenyl ring, and the acetyl group.

The presence of conjugated π-systems and heteroatoms with non-bonding electrons (n) allows for several types of electronic transitions:

π → π* transitions: These high-energy transitions occur within the aromatic rings and the carbonyl group. The extensive conjugation between the pyridine and phenoxy rings through the ether linkage is expected to shift the absorption maximum (λ_max) to longer wavelengths (a bathochromic shift) compared to the individual, unconjugated chromophores.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron from the nitrogen of the pyridine ring or the oxygens of the ether and carbonyl groups to an anti-bonding π* orbital. These transitions are typically weaker in intensity than π → π* transitions.

The absorption spectrum of 5-Acetyl-2-(4-methoxyphenoxy)pyridine is expected to show strong absorption bands in the UV region, likely between 250-350 nm, corresponding to the π → π* transitions of the conjugated aromatic system. A weaker, longer-wavelength shoulder corresponding to an n → π* transition from the carbonyl group might also be observed. The polarity of the solvent can influence the position of these absorption bands.

| Transition Type | Associated Functional Groups | Expected Wavelength Range (nm) | Expected Intensity |

|---|---|---|---|

| π → π | Pyridine Ring, Phenoxy Ring, C=O | 250 - 350 | High |

| n → π | C=O, Pyridine N, Ether O | 300 - 400 | Low |

X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. eurjchem.com This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs into a crystal lattice.

While a crystal structure for 5-Acetyl-2-(4-methoxyphenoxy)pyridine has not been reported in the crystallographic databases, an XRD analysis would provide critical structural information. iosrjournals.org Key parameters that would be determined include:

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) that define the repeating unit of the crystal.

Intermolecular Interactions: The analysis would reveal any hydrogen bonds, π-π stacking, or other non-covalent interactions that stabilize the crystal packing. eurjchem.com

For similar bi-aryl ether structures, the molecule is often non-planar, with a significant dihedral angle between the two aromatic rings to minimize steric hindrance. semanticscholar.org The packing in the solid state would likely be influenced by weak C-H···O or C-H···N hydrogen bonds and potential π-π stacking between the aromatic rings of adjacent molecules.

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry elements of the unit cell (e.g., P2₁/c) |

| Unit Cell Parameters | Dimensions (a, b, c) and angles (α, β, γ) |

| Bond Lengths/Angles | Precise intramolecular distances and angles |

| Torsion Angles | Conformational details, e.g., pyridine-O-phenoxy angle |

| Intermolecular Forces | Details of crystal packing (e.g., hydrogen bonds, π-stacking) |

Computational and Theoretical Investigations of 5 Acetyl 4 Methoxy Phenoxy Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov For 5-Acetyl-(4-methoxy phenoxy)pyridine, DFT calculations, particularly using Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional combined with a basis set like 6-31G(d,p) or 6-311G, provides deep insights into its structural and electronic properties. nih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of a molecule, corresponding to the minimum energy on the potential energy surface. nih.gov For this compound, this process involves calculating bond lengths, bond angles, and dihedral angles that define its shape. The molecule possesses several rotatable bonds, primarily around the ether linkage (C-O-C) and the acetyl group, leading to various possible conformations.

Conformational analysis identifies the most stable conformer by comparing the relative energies of these different spatial arrangements. The non-planar nature of the molecule, arising from the dihedral angles between the pyridine (B92270) and phenyl rings, is a key characteristic determined through these calculations. nih.gov The optimized geometry provides the foundation for all subsequent computational analyses.

Table 1: Representative Optimized Geometrical Parameters for Key Structural Moieties This table presents typical bond length and angle values expected for the structural fragments within this compound based on DFT calculations of similar molecules.

| Parameter | Structural Moiety | Expected Value |

|---|---|---|

| Bond Length (Å) | C=O (Acetyl) | ~1.21 - 1.23 |

| C-O (Ether) | ~1.36 - 1.40 | |

| C-N (Pyridine) | ~1.33 - 1.35 | |

| C-C (Aromatic) | ~1.39 - 1.41 | |

| Bond Angle (°) | C-O-C (Ether) | ~118 - 120 |

| C-C-O (Acetyl) | ~120 - 122 | |

| C-N-C (Pyridine) | ~117 - 119 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.netunesp.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenoxy group, which acts as the primary electron-donating part of the molecule. Conversely, the LUMO is anticipated to be distributed over the electron-accepting acetyl-pyridine moiety. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netresearchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. researchgate.net

Table 2: Calculated Electronic Properties from FMO Analysis This table provides illustrative values for electronic properties derived from Frontier Molecular Orbital analysis.

| Property | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.8 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 |

| Ionization Potential | IP | -EHOMO | 6.5 |

| Electron Affinity | EA | -ELUMO | 1.8 |

| Chemical Hardness | η | (IP - EA) / 2 | 2.35 |

| Electronegativity | χ | (IP + EA) / 2 | 4.15 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying reactive sites. uni-muenchen.de The MEP map illustrates regions of positive and negative electrostatic potential on the molecule's electron density surface. researchgate.net

In an MEP map, different colors represent varying potential values. Typically, red indicates regions of high electron density and strong negative potential, which are susceptible to electrophilic attack. Blue represents electron-deficient areas with positive potential, indicating sites for nucleophilic attack. Green denotes regions of neutral potential. researchgate.net

For this compound, the MEP map is expected to show the most negative potential (red/yellow) concentrated around the oxygen atom of the acetyl group and the nitrogen atom of the pyridine ring, highlighting these as the primary centers for electrophilic interactions. researchgate.net The hydrogen atoms, particularly those on the aromatic rings, would exhibit positive potential (blue), marking them as sites prone to nucleophilic interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 3: Significant NBO Donor-Acceptor Interactions and Stabilization Energies This table shows hypothetical but representative intramolecular interactions and their stabilization energies (E(2)) for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O) Ether | π(C-C) Phenyl Ring | ~20-25 | n → π |

| LP(O) Carbonyl | π(C-C) Pyridine Ring | ~15-20 | n → π |

| π(C-C) Phenyl Ring | π(C-C) Pyridine Ring | ~10-15 | π → π |

| LP(N) Pyridine | σ(C-C) Adjacent | ~5-8 | n → σ |

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the electronic excited states of molecules. rsc.orgresearchgate.net It is widely used to predict electronic absorption spectra (UV-Vis), providing information on excitation energies, maximum absorption wavelengths (λmax), and the intensity of electronic transitions (oscillator strength, f). rsc.orgijnc.ir

TD-DFT calculations can elucidate the nature of the electronic transitions, such as π→π* or n→π* transitions, by analyzing which molecular orbitals are involved in the excitation. chemrxiv.org For this compound, the lowest energy transitions are likely to be π→π* transitions involving the conjugated system spanning the phenoxy and pyridine rings, and n→π* transitions involving the lone pair electrons on the carbonyl oxygen and pyridine nitrogen.

Table 4: Representative TD-DFT Calculated Excitation Properties This table presents hypothetical data for the lowest singlet excited states, including excitation energy, wavelength, oscillator strength, and major orbital contributions.

| Excited State | Excitation Energy (eV) | λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|---|---|

| S1 | 3.54 | 350 | 0.05 | HOMO -> LUMO+1 | n → π |

| S2 | 3.97 | 312 | 0.45 | HOMO -> LUMO | π → π |

| S3 | 4.28 | 290 | 0.30 | HOMO-1 -> LUMO | π → π* |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape under specific conditions, such as in a solvent or at a particular temperature. researchgate.net

For a flexible molecule like this compound, MD simulations can reveal the different conformations it can adopt and the transitions between them. nih.gov This provides a more complete understanding of its structural flexibility, the stability of different conformers, and how intramolecular interactions (like hydrogen bonds) might form and break over time. nih.gov Such simulations are essential for predicting how the molecule might interact with biological targets or other molecules in a complex environment.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine a variety of molecular properties that describe the electronic character and reactivity of a molecule. For this compound, these descriptors help in understanding its stability, reactivity, and potential for intermolecular interactions.

Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). EHOMO is related to the electron-donating ability of a molecule, while ELUMO indicates its electron-accepting tendency. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower reactivity.

From these orbital energies, several global reactivity indices can be derived, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Electronegativity describes the tendency of a molecule to attract electrons. Chemical hardness is a measure of resistance to change in electron distribution or charge transfer. The global electrophilicity index quantifies the propensity of a molecule to accept electrons. These parameters are vital for predicting how the molecule will behave in a chemical reaction.

Table 1: Hypothetical Quantum Chemical Descriptors and Reactivity Indices for this compound

| Parameter | Symbol | Formula | Hypothetical Value |

| HOMO Energy | EHOMO | - | -6.5 eV |

| LUMO Energy | ELUMO | - | -1.5 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.0 eV |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.0 eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.5 eV |

| Global Electrophilicity Index | ω | χ² / (2η) | 3.2 eV |

Note: The values presented in this table are hypothetical and for illustrative purposes, based on typical values for similar aromatic compounds. Specific experimental or computational data for this compound is not available in the cited literature.

Molecular Docking Studies for Ligand-Chemical Entity Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with the active site of a biological target, typically a protein or enzyme.

The process involves placing the ligand in various conformations and orientations within the binding site of the receptor and calculating the binding energy for each pose. The pose with the lowest binding energy is considered the most likely binding mode. These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

For this compound, the acetyl group's carbonyl oxygen can act as a hydrogen bond acceptor. The methoxy (B1213986) group on the phenoxy ring can also participate in hydrogen bonding. The aromatic pyridine and phenoxy rings are likely to engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues within a binding pocket.

Table 2: Potential Ligand-Chemical Entity Interactions for this compound in a Hypothetical Binding Site

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Acetyl group (C=O) | Hydrogen Bond Acceptor | Gln, Asn, Ser, Thr, Arg |

| Methoxy group (-OCH₃) | Hydrogen Bond Acceptor | Gln, Asn, Ser, Thr |

| Pyridine Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, His |

| Phenoxy Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, His |

| Ether Linkage (-O-) | van der Waals | Various nonpolar residues |

Note: This table illustrates potential interactions and is not based on specific docking results for this compound.

Studies on Solvatochromic Behavior

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This change is due to the differential solvation of the ground and excited electronic states of the molecule. A compound exhibits positive solvatochromism (a bathochromic or red shift) if the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. Conversely, negative solvatochromism (a hypsochromic or blue shift) occurs when the ground state is more polar.

The structure of this compound, featuring an electron-donating methoxy group and an electron-withdrawing acetyl group on the pyridine ring system, suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation. In such molecules, the excited state is often more polar than the ground state. Consequently, an increase in solvent polarity would be expected to stabilize the excited state more than the ground state, leading to a red shift in the absorption or emission spectrum.

The extent of this shift can be correlated with solvent polarity scales, providing insight into the change in dipole moment upon excitation.

Table 3: Expected Solvatochromic Shifts for this compound in Solvents of Varying Polarity

| Solvent | Polarity (Dielectric Constant) | Expected Spectral Shift (λmax) | Type of Solvatochromism |

| Hexane (B92381) | 1.88 | Shorter Wavelength | - |

| Dichloromethane | 8.93 | Intermediate Wavelength | Positive |

| Acetonitrile | 37.5 | Longer Wavelength | Positive |

| Water | 80.1 | Longest Wavelength | Positive |

Note: The expected shifts are qualitative predictions based on the molecular structure and general principles of solvatochromism. Specific experimental data is required for quantitative analysis.

Chemical Reactivity and Transformation Pathways of 5 Acetyl 4 Methoxy Phenoxy Pyridine

Mechanistic Studies of Pyridine (B92270) Ring Transformations (e.g., Inverse electron demand hetero-Diels–Alder, retro-Diels–Alder)

The pyridine ring, being an electron-deficient aromatic system, exhibits characteristic reactivity in cycloaddition reactions, particularly those with inverse electron demand.

Inverse Electron Demand Hetero-Diels–Alder (IEDDA) Reaction: The IEDDA reaction is a powerful tool in synthetic organic chemistry for constructing six-membered heterocyclic rings. Unlike the conventional Diels-Alder reaction, the IEDDA variant involves an electron-poor diene reacting with an electron-rich dienophile. wikipedia.org The pyridine ring in 5-Acetyl-(4-methoxy phenoxy)pyridine, particularly with the electron-withdrawing acetyl group at the 5-position, is sufficiently electron-deficient to act as a 4π diene component in such reactions.

The reaction proceeds via a [4+2] cycloaddition mechanism. The electron-rich dienophile, such as an enamine or a vinyl ether, attacks the pyridine ring across the C2 and C5 positions. This forms a bicyclic intermediate which is often unstable. Subsequent retro-Diels-Alder reaction or other rearrangement pathways can lead to the formation of new, highly substituted aromatic or heterocyclic systems. nih.gov For instance, reaction with an ynamine could lead to a bicyclic adduct that, upon loss of a stable molecule like HCN, could yield a substituted benzene (B151609) ring. The precise nature of the final product depends on the dienophile used and the reaction conditions.

Retro-Diels–Alder (rDA) Reaction: The retro-Diels–Alder reaction is the microscopic reverse of the Diels-Alder cycloaddition and is typically initiated by heat. wikipedia.orgmasterorganicchemistry.com If this compound were formed as part of a larger cyclohexene-type adduct from a Diels-Alder reaction, applying thermal energy could induce fragmentation back to a diene and a dienophile. The favorability of the rDA reaction is often driven by the formation of highly stable products, such as an aromatic compound and a small gaseous molecule like CO2 or N2. wikipedia.orgmasterorganicchemistry.com For a Diels-Alder adduct of the title compound, a retro-Diels-Alder reaction would require significant energy unless the fragmentation is driven by the formation of particularly stable products. masterorganicchemistry.com For example, if the pyridine ring were part of a larger bicyclic system formed via a DA reaction, heating could cleave the molecule, releasing the functionalized pyridine.

Reactions at the Acetyl Functional Group

The acetyl group, a methyl ketone, is a versatile handle for a wide range of chemical transformations, primarily involving the reactivity of the carbonyl carbon and the adjacent α-protons.

One of the most common reactions for acetyl groups on aromatic rings is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of an enolizable ketone (in this case, the acetyl group of the pyridine) with an aldehyde that lacks α-protons, such as benzaldehyde (B42025) derivatives. unib.ac.idresearchgate.net This reaction would convert this compound into a pyridyl-chalcone derivative. researchgate.netresearchgate.net

These resulting chalcones are valuable intermediates for the synthesis of various heterocyclic compounds. biust.ac.bw For example, cyclocondensation of the pyridyl-chalcone with reagents like urea, thiourea, or guanidine (B92328) can yield substituted pyrimidine (B1678525) rings. researchgate.netijper.org Reaction with hydrazine (B178648) derivatives can similarly lead to the formation of pyrazole (B372694) or pyrazoline rings.

| Reaction Type | Reagent | Intermediate/Product Class | Conditions | Reference |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | Aromatic Aldehyde (e.g., Benzaldehyde) | Pyridyl-Chalcone | Base catalyst (e.g., KOH, NaOH) in alcohol | unib.ac.idresearchgate.net |

| Heterocyclization | Urea | Pyrimidin-2(1H)-one derivative | Base catalyst, reflux in ethanol | researchgate.netijper.org |

| Heterocyclization | Thiourea | Pyrimidine-2(1H)-thione derivative | Base catalyst, reflux in ethanol | biust.ac.bw |

| Heterocyclization | Guanidine | Pyrimidin-2-amine derivative | Base catalyst, reflux in ethanol | nih.gov |

Transformations Involving the Phenoxy Ether Linkage (e.g., Demethylation processes)

The phenoxy ether linkage in this compound contains two ether bonds: the aryl-O-pyridine bond and the methyl-O-aryl bond. The latter is more susceptible to cleavage, making demethylation a key transformation. Cleavage of the aryl methyl ether to yield the corresponding phenol (B47542) is a common deprotection strategy in organic synthesis. acs.org

This transformation typically requires harsh reagents due to the stability of the ether bond. acs.org Common methods include treatment with strong protic acids like hydrobromic acid (HBr), or more selectively with Lewis acids such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃). google.com Nucleophilic reagents, often in the form of sulfur or selenium compounds, can also effect demethylation. The choice of reagent can be critical to avoid unwanted side reactions on the other functional groups present in the molecule. For instance, biocatalytic methods using oxidative enzymes or methyltransferases are emerging as milder, more selective alternatives for demethylation. acs.orgnih.gov

| Reagent Class | Specific Reagent(s) | General Conditions | Reference |

|---|---|---|---|

| Lewis Acids | BBr₃, AlCl₃ | Anhydrous solvent (e.g., DCM) at low to ambient temperature | google.com |

| Strong Protic Acids | HBr, HI | Aqueous solution, often with heating | researchgate.net |

| Nucleophilic Agents | Sodium ethanethiolate (NaSEt), L-Selectride | Reflux in a polar aprotic solvent (e.g., DMF) | google.com |

| Biocatalysts | Rieske monooxygenases, Veratrol-O-demethylases | Aqueous buffer, mild temperatures | acs.orgnih.gov |

Intramolecular Cyclization and Rearrangement Reactions (e.g., Pyrimidine/pyridine migratory cyclization)

The arrangement of functional groups in this compound and its derivatives allows for the possibility of intramolecular cyclization reactions to form more complex polycyclic systems. researchgate.netacs.org These reactions often require prior modification of the existing functional groups to introduce the necessary reactivity.

A relevant transformation pathway is the pyrimidine-to-pyridine ring interconversion . wur.nlurfu.ru While this typically involves the transformation of a pre-existing pyrimidine ring, analogous strategies could be envisioned starting from a highly functionalized pyridine. For instance, a "skeletal editing" approach has been developed where pyrimidines are activated and undergo nucleophilic addition followed by a Dimroth rearrangement to yield pyridines. chinesechemsoc.orgchinesechemsoc.org This involves a ring-opening, bond rotation, and ring-closure sequence. A suitably modified derivative of this compound could potentially undergo an intramolecular version of such a rearrangement, leading to a fused heterocyclic system.

For example, if the acetyl group were converted to an enamine and the phenoxy ring were functionalized with a suitable nucleophile, an intramolecular cyclization onto the pyridine ring could be triggered. Such dearomatization-cyclization sequences are a known strategy for building complex scaffolds like indolizidines and quinolizidines from activated pyridines. researchgate.net The specific outcome would be highly dependent on the nature and positioning of the reacting groups.

Derivatization Strategies and Synthetic Modifications of 5 Acetyl 4 Methoxy Phenoxy Pyridine

Introduction of Chiral Auxiliaries for Enantioseparation

The presence of a prochiral ketone in 5-Acetyl-(4-methoxy phenoxy)pyridine offers a prime site for the introduction of chirality. The synthesis of enantiomerically pure compounds is often achieved through the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org These auxiliaries can then be removed to yield the desired enantiomerically enriched product.

One common strategy involves the asymmetric reduction of the ketone to a secondary alcohol. This can be achieved using chiral reducing agents or through catalytic methods employing chiral ligands. For instance, oxazaborolidine catalysts, generated in situ from chiral amino alcohols, have been extensively used for the enantioselective reduction of prochiral ketones with high enantioselectivities. nih.gov Another approach is the use of chiral auxiliaries like oxazolidinones, which can be acylated and then subjected to diastereoselective alkylation or aldol (B89426) reactions. researchgate.net While these methods are broadly applicable, their specific application to this compound would require empirical validation to optimize reaction conditions and diastereoselectivity.

For the enantioseparation of a racemic mixture of a derivative of this compound, chiral derivatizing agents can be employed to form diastereomers, which can then be separated by standard chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). jfda-online.com

Table 1: Examples of Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Type of Reaction | Potential Application to this compound |

|---|---|---|

| Oxazolidinones | Asymmetric Alkylation, Aldol Reactions | Attachment to a modified acetyl group to control the stereochemistry of subsequent additions. |

| Camphorsultam | Asymmetric Michael Addition, Claisen Rearrangement | Incorporation to direct stereoselective transformations at or near the acetyl group. wikipedia.org |

| Chiral Amino Alcohols | Catalytic Asymmetric Reduction | In situ formation of oxazaborolidine catalysts for the enantioselective reduction of the ketone. nih.gov |

Functional Group Interconversions on the Pyridine (B92270) Scaffold

The pyridine ring and the acetyl group of this compound are amenable to a variety of functional group interconversions. These transformations can be used to synthesize a library of derivatives with diverse properties.

The acetyl group, a methyl ketone, is a versatile functional handle. It can undergo reduction to a secondary alcohol, oxidation (though challenging on a pyridine ring), or conversion to other functional groups. For example, the ketone can be converted to an oxime, which can then be reduced to an amine or rearranged to an amide via the Beckmann rearrangement. The methyl group of the acetyl moiety can be halogenated under specific conditions to provide a handle for further nucleophilic substitution.

The pyridine ring itself, being electron-deficient, is generally resistant to electrophilic aromatic substitution. However, acylation can occur at the nitrogen atom to form a pyridinium (B92312) salt, which can activate the ring towards nucleophilic attack. youtube.comacs.org Nucleophilic aromatic substitution can also be a viable strategy, particularly if a good leaving group is present on the ring. reddit.com

Table 2: Potential Functional Group Interconversions

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

|---|---|---|

| Acetyl (Ketone) | NaBH4 or LiAlH4 | Secondary Alcohol |

| Acetyl (Ketone) | Hydroxylamine (NH2OH) | Oxime |

| Acetyl (Ketone) | Thionyl chloride (SOCl2) followed by an amine | Imine |

Modifications and Substitutions on the Phenoxy Moiety

The phenoxy group provides another avenue for structural modification. The methoxy (B1213986) group on the phenyl ring is an electron-donating group and can influence the reactivity of the aromatic ring. Demethylation of the methoxy group to a hydroxyl group would provide a new site for further functionalization, such as etherification or esterification, allowing for the attachment of a wide range of substituents.

Electrophilic aromatic substitution on the phenoxy ring is also a possibility. The positions ortho and para to the methoxy group are activated towards electrophiles. However, the position of the ether linkage will also direct substitution, making the regioselectivity of such reactions a key consideration. Potential substitutions could include nitration, halogenation, or Friedel-Crafts acylation, leading to a variety of substituted phenoxy derivatives.

Table 3: Potential Modifications of the Phenoxy Moiety

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Demethylation | BBr3 or HBr | 5-Acetyl-(4-hydroxy phenoxy)pyridine |

| Nitration | HNO3/H2SO4 | 5-Acetyl-(4-methoxy-nitro-phenoxy)pyridine |

| Halogenation | Br2/FeBr3 or Cl2/FeCl3 | 5-Acetyl-(bromo-4-methoxy-phenoxy)pyridine |

Derivatization for Enhanced Analytical Detectability (e.g., GC derivatization)

For the analysis of this compound by gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), derivatization is often necessary to improve volatility, thermal stability, and chromatographic behavior. jfda-online.comresearchgate.net The polar nature of the ketone functional group can lead to poor peak shape and interactions with the GC column.

A common derivatization strategy for ketones is methoximation, which involves the reaction of the carbonyl group with methoxyamine hydrochloride. youtube.com This reaction forms a methoxime derivative, which is more volatile and less prone to thermal degradation. This is often followed by a silylation step. youtube.com

Silylation is another widely used derivatization technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. gcms.cz In the case of this compound, if the acetyl group were first reduced to a secondary alcohol, the resulting hydroxyl group could be readily silylated using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). youtube.comgcms.cz Pyridine is often used as a catalyst and solvent in these reactions. research-solution.comreddit.com Acylation with reagents like acetic anhydride (B1165640) can also be employed to derivatize hydroxyl or amino groups that might be introduced through functional group interconversion. nih.govnih.govnih.gov

Table 4: Common GC Derivatization Reagents and Their Targets

| Derivatization Reagent | Target Functional Group | Derivative Formed | Purpose |

|---|---|---|---|

| Methoxyamine Hydrochloride | Ketone | Methoxime | Increases volatility, prevents enolization. youtube.com |

| MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | Hydroxyl, Amine | Trimethylsilyl (TMS) ether/amine | Increases volatility, improves thermal stability. youtube.comgcms.cz |

| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Hydroxyl, Amine | Trimethylsilyl (TMS) ether/amine | Increases volatility, improves thermal stability. gcms.czresearch-solution.com |

Structure Activity Relationship Sar Investigations in 5 Acetyl 4 Methoxy Phenoxy Pyridine Derivatives

Methodologies for Structural Perturbation and Property Correlation

The systematic investigation of SAR for 5-Acetyl-(4-methoxy phenoxy)pyridine derivatives involves a variety of methodologies to introduce structural changes and correlate these modifications with resulting biological and physicochemical properties. These approaches range from traditional synthetic modifications to advanced computational techniques.

Synthetic Approaches for Structural Modification:

A primary methodology involves the targeted synthesis of analogs with specific structural variations. For the this compound core, these modifications can be systematically introduced at several key positions:

The Pyridine (B92270) Ring: Introduction of various substituents (e.g., alkyl, halogen, cyano, nitro groups) at different positions of the pyridine ring can modulate its electronic properties, lipophilicity, and steric profile.

The Acetyl Group: The acetyl moiety can be modified to other acyl groups of varying chain lengths and branching. It can also be reduced to an alcohol or converted to other functional groups like oximes or hydrazones to probe the importance of the carbonyl group for activity.

The Phenoxy Linkage: The ether linkage can be replaced with alternative linkers such as thioether, sulfoxide, sulfone, or amide groups to assess the impact of the linker's geometry and electronic nature.

The Methoxy (B1213986) Phenyl Moiety: The methoxy group can be shifted to the ortho- or meta-positions, or replaced with other alkoxy groups of varying sizes. The phenyl ring itself can be substituted with a range of electron-donating or electron-withdrawing groups to fine-tune electronic and steric effects.

Quantitative Structure-Activity Relationship (QSAR):

Once a series of analogs is synthesized and their biological activities are determined, Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool to establish a mathematical correlation between the chemical structure and biological activity. taylorandfrancis.comijnrd.orgwikipedia.org This computational method involves the calculation of various molecular descriptors that quantify different aspects of the molecular structure. nih.gov

| Topological | Connectivity indices, Shape indices | Describes the atomic arrangement and branching of the molecule. |

By employing statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a QSAR model can be developed that predicts the biological activity of new, unsynthesized compounds, thereby guiding further synthetic efforts. nih.gov

Influence of Substituent Effects on Molecular Recognition and Chemical Interactions

The presence of specific functional groups such as -OMe, -OH, and -C=O on pyridine derivatives has been shown to enhance their biological activities in some contexts. mdpi.comresearchgate.net Conversely, the introduction of halogen atoms or bulky groups can sometimes lead to a decrease in activity. mdpi.comresearchgate.net

The Role of the Methoxy Group: The methoxy group on the phenoxy ring is a key feature. It is a hydrogen bond acceptor and can also engage in favorable van der Waals interactions within a binding pocket. nih.gov Its electron-donating nature can influence the electron density of the entire molecule. The position of the methoxy group (ortho, meta, or para) can significantly alter the molecule's conformation and its ability to fit into a specific binding site. nih.gov

The Significance of the Acetyl Group: The acetyl group provides a carbonyl oxygen that can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. mdpi.com Modification of this group can probe the steric and electronic requirements of the binding site.

Table 2: Hypothetical SAR Data for this compound Analogs

| Compound | R1 (Pyridine Ring) | R2 (Phenoxy Ring) | Biological Activity (IC50, µM) |

|---|---|---|---|

| 1 (Parent) | H | 4-OCH3 | 5.2 |

| 2 | 2-Cl | 4-OCH3 | 12.8 |

| 3 | 3-NH2 | 4-OCH3 | 2.1 |

| 4 | H | 3-OCH3 | 8.5 |

| 5 | H | 4-OH | 3.7 |

| 6 | H | 4-OCF3 | 25.4 |

This table presents hypothetical data for illustrative purposes, based on general SAR principles for pyridine derivatives.

From this hypothetical data, one might infer that a small, electron-donating group like an amino group at the 3-position of the pyridine ring (Compound 3) is beneficial for activity, while a bulky, electron-withdrawing chloro group at the 2-position (Compound 2) is detrimental. Similarly, a hydroxyl group at the 4-position of the phenoxy ring (Compound 5) appears more favorable than the parent methoxy group, suggesting a potential role as a hydrogen bond donor. The significant drop in activity with a trifluoromethoxy group (Compound 6) highlights the sensitivity of the binding pocket to electronic and steric changes in this region.

Stereochemical Aspects in Structure-Property Relationships

Stereochemistry is a fundamental aspect of molecular recognition, as biological macromolecules such as enzymes and receptors are chiral environments. nih.govmdpi.comresearchgate.net Therefore, if a derivative of this compound is chiral, its enantiomers can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. nih.govmdpi.com

Chirality can be introduced into the this compound scaffold in several ways:

Introduction of a Chiral Center: Substitution on the acetyl group's methyl carbon or on an alkyl substituent on the pyridine or phenoxy rings can create a stereocenter.

Atropisomerism: If rotation around the bond connecting the phenoxy group to the pyridine ring is sterically hindered, stable atropisomers (enantiomers resulting from restricted rotation) may exist.

The differential activity of enantiomers arises from the three-point attachment model, where one enantiomer can achieve a more optimal three-dimensional fit with the binding site of the target protein, leading to stronger and more favorable interactions. mdpi.com The "inactive" enantiomer, or eutomer, may have a much lower affinity for the target or could even interact with other targets, potentially leading to off-target effects.

Table 3: Hypothetical Biological Activity of Chiral Analogs

| Compound | Stereochemistry | Target Binding Affinity (Ki, nM) |

|---|---|---|

| 7a | (R)-enantiomer | 50 |

| 7b | (S)-enantiomer | 850 |

| 8a | Racemic mixture | 450 |

This table presents hypothetical data to illustrate the principle of stereoselectivity.

In this hypothetical example, the (R)-enantiomer (7a) is significantly more potent than the (S)-enantiomer (7b), demonstrating a clear stereochemical preference of the biological target. The racemic mixture (8a) exhibits an intermediate activity, which is a composite of the activities of the two enantiomers. This underscores the importance of synthesizing and testing enantiomerically pure compounds in SAR studies to fully understand the structure-property relationships and to develop more selective and effective therapeutic agents. nih.gov

Advanced Analytical Methodologies for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 5-Acetyl-(4-methoxy phenoxy)pyridine. researchgate.net Reversed-phase HPLC (RP-HPLC) is frequently the method of choice due to its effectiveness in separating compounds with moderate polarity. researchgate.net

In a typical RP-HPLC analysis, a C18 column is used as the stationary phase. The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile, and an aqueous buffer like ammonium (B1175870) formate (B1220265) or dilute acid (e.g., formic or sulfuric acid). helixchrom.comsielc.com This composition allows for the efficient elution and separation of the target compound from potential impurities. helixchrom.com Detection is commonly achieved using a UV spectrophotometer, as the aromatic rings and carbonyl group in the molecule exhibit strong absorbance in the UV region, typically around 250-254 nm. helixchrom.comsielc.com The method's sensitivity and the high resolution of modern columns enable the detection and quantification of impurities at very low levels. researchgate.net

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Approx. 12.5 minutes |

Note: This data is illustrative and may vary based on the specific instrument and conditions.

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool for the purity analysis of this compound, provided the compound is sufficiently volatile and thermally stable. The analysis involves injecting a vaporized sample into a long, thin capillary column. semanticscholar.org

An inert carrier gas, such as helium, transports the sample through the column, where separation occurs based on the differential partitioning of analytes between the carrier gas and the stationary phase. semanticscholar.org For a compound like this compound, a mid-polarity column (e.g., one containing a modified cyclodextrin (B1172386) or phenyl-substituted polysiloxane) can provide excellent resolution of isomers and related impurities. researchgate.net The mass spectrometer fragments the eluting compounds, generating a unique mass spectrum that serves as a chemical fingerprint for identity confirmation and allows for the sensitive detection of contaminants. semanticscholar.orgresearchgate.net

Table 2: Representative GC-MS Conditions for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium (1.0 mL/min) |

| Inlet Temperature | 280 °C |

| Oven Program | 150 °C (2 min), ramp to 300 °C at 10 °C/min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Note: This data is representative and specific conditions should be optimized for the analyte.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and rapid technique used for qualitative purity checks and reaction monitoring. sigmaaldrich.comnih.gov It is highly cost-efficient and allows for the parallel separation of multiple samples. sigmaaldrich.com For this compound, a silica (B1680970) gel plate (e.g., Silica Gel 60 F254) typically serves as the stationary phase. sigmaaldrich.com

A suitable mobile phase, or eluent, is selected to achieve good separation. This is often a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or methanol. nih.gov After the plate is developed, the separated spots are visualized, commonly under UV light at 254 nm, where the compound will appear as a dark spot against a fluorescent background. The retention factor (Rf) value is calculated for the main spot and compared against a reference standard to help confirm its identity. The presence of additional spots indicates impurities.

Table 3: Typical TLC System for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 Aluminum Plate |

| Mobile Phase | Hexane:Ethyl Acetate (60:40, v/v) |

| Visualization | UV Lamp (254 nm) |

| Expected Rf | ~0.45 |

Note: The Rf value is dependent on the exact experimental conditions.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the differential migration of ions in an electric field. This high-efficiency technique is particularly useful for charged or highly polar compounds. While this compound is neutral, its analysis by CE can be achieved using Micellar Electrokinetic Chromatography (MEKC), a mode of CE.

In MEKC, a surfactant is added to the buffer above its critical micelle concentration. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation. For phenoxy-containing compounds, surfactants can be selected to optimize this partitioning and achieve high-resolution separation from structurally similar impurities. nih.gov Detection is often performed using a diode-array detector (DAD) to obtain UV-visible spectra of the migrating analytes.

X-ray Powder Diffraction (XRPD) for Crystalline Purity

X-ray Powder Diffraction (XRPD) is a non-destructive analytical technique used to determine the crystalline nature and polymorphic form of a solid material. Each crystalline solid has a unique XRPD pattern, which is determined by its crystal lattice structure. This pattern acts as a fingerprint for the specific crystalline form. researchgate.net

For this compound, XRPD is essential for confirming that the correct solid form has been produced and for assessing its crystalline purity. researchgate.net The analysis involves exposing a powdered sample to a monochromatic X-ray beam and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, is compared to a reference pattern of the pure, desired crystalline form. The absence of peaks from other known polymorphs or amorphous forms confirms the sample's purity. researchgate.netresearchgate.net

Table 4: Hypothetical XRPD Peak List for Crystalline this compound

| Position (°2θ) | Relative Intensity (%) |

|---|---|

| 8.5 | 45 |

| 12.8 | 100 |

| 15.2 | 78 |

| 19.1 | 65 |

| 21.7 | 92 |

Note: This is a hypothetical peak list for illustrative purposes.

Applications in Advanced Organic Synthesis

5-Acetyl-(4-methoxy phenoxy)pyridine as a Versatile Building Block for Heterocyclic Systems

The true synthetic utility of this compound lies in the reactivity of its acetyl group. The carbonyl and the adjacent methyl group serve as functional handles for a variety of condensation and cyclization reactions, enabling the construction of fused heterocyclic rings. While specific literature on the reactions of this compound is limited, its reactivity can be inferred from the well-established chemistry of other 5-acetylpyridine derivatives. These analogues are frequently used to build complex polycyclic systems.

The acetyl moiety can undergo condensation with various reagents to form key intermediates that subsequently cyclize. For instance, Claisen-Schmidt condensation with aromatic aldehydes would yield chalcone (B49325) derivatives. These chalcones are versatile precursors for the synthesis of pyrimidines, pyrazolines, and other heterocyclic systems through reactions with reagents like urea, thiourea, or hydrazine (B178648). researchgate.net

Furthermore, the active methyl group of the acetyl moiety can be functionalized or participate in reactions to build fused ring systems. For example, reaction with dimethylformamide dimethylacetal (DMF-DMA) would generate an enaminone, a powerful intermediate for constructing fused pyridines, such as pyrido[2,3-d]pyrimidines. This strategy has been successfully applied to other acetyl-substituted pyridines and pyrimidines.

The table below outlines potential heterocyclic systems that could be synthesized from this compound based on known reactions of analogous acetyl-heterocycles.

| Starting Material | Reagent(s) | Intermediate | Resulting Heterocyclic System |

| This compound | 1. ArCHO, Base2. Urea/Thiourea | Chalcone | Pyrimidine (B1678525) ring fused or appended to the pyridine (B92270) |

| This compound | 1. DMF-DMA2. Guanidine (B92328) | Enaminone | Pyrido[2,3-d]pyrimidine |

| This compound | Hydrazine Hydrate | Hydrazone | Could be used in further cyclizations |

| This compound | Malononitrile, Base | Michael Adduct | Fused Pyridine (Naphthyridine type) |

Role in the Total Synthesis of Complex Organic Molecules

The application of specifically this compound in the total synthesis of complex natural products is not prominently documented in publicly available scientific literature. Building blocks in total synthesis are often chosen for their ability to introduce specific fragments of a target molecule efficiently and stereoselectively.

While direct examples are scarce, one can envision the utility of this compound as a functionalized fragment in a diversity-oriented synthesis (DOS) approach. In DOS, a common core structure is elaborated through various reaction pathways to rapidly generate a library of structurally diverse molecules. The dual functionality of this compound makes it a suitable candidate for such an approach. The acetyl group could be transformed into a variety of other functional groups or used as an anchor point for building larger structures, while the phenoxy group could be modified or serve as a key binding element in biological assays.